molecular formula C15H16N2O4 B13937023 5-Methoxy-N-[(4-methoxyphenyl)methyl]-2-nitroaniline CAS No. 62260-97-3

5-Methoxy-N-[(4-methoxyphenyl)methyl]-2-nitroaniline

Cat. No.: B13937023
CAS No.: 62260-97-3
M. Wt: 288.30 g/mol
InChI Key: FQPGTKNBEPULJK-UHFFFAOYSA-N
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Description

5-Methoxy-N-[(4-methoxyphenyl)methyl]-2-nitroaniline is an organic compound that belongs to the class of nitroanilines. This compound is characterized by the presence of methoxy groups and a nitro group attached to an aniline structure. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-N-[(4-methoxyphenyl)methyl]-2-nitroaniline typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-N-[(4-methoxyphenyl)methyl]-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methoxy-N-[(4-methoxyphenyl)methyl]-2-nitroaniline has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals, pigments, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Methoxy-N-[(4-methoxyphenyl)methyl]-2-nitroaniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide

Uniqueness

5-Methoxy-N-[(4-methoxyphenyl)methyl]-2-nitroaniline is unique due to its specific combination of methoxy and nitro groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

5-Methoxy-N-[(4-methoxyphenyl)methyl]-2-nitroaniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxy group at the 5-position, a nitro group at the 2-position, and a phenyl ring with a methoxy substituent. Its molecular formula is C16H18N2O3, with a molecular weight of approximately 286.33 g/mol.

The biological activity of this compound is primarily attributed to its nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates may interact with various cellular components, leading to cytotoxic effects. The methoxy groups are believed to enhance the compound's lipophilicity and binding affinity for specific biological targets, including enzymes and receptors involved in cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties against various bacterial strains.
  • Anticancer Properties : The nitroaniline moiety has been linked to anticancer effects through mechanisms such as apoptosis induction and inhibition of tumor cell proliferation.
  • Cytotoxicity : In vitro studies reveal that the compound can induce cytotoxic effects in cancer cell lines, potentially through oxidative stress mechanisms.

Case Studies and Experimental Data

A selection of studies highlights the biological activity of this compound:

  • Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of related nitroanilines on various cancer cell lines, finding IC50 values ranging from 10 to 30 µM for several derivatives .
  • Antimicrobial Testing : In vitro assays demonstrated that structurally similar compounds exhibited minimum inhibitory concentrations (MIC) against Gram-positive bacteria as low as 5 µg/mL .
  • Mechanistic Insights : Molecular docking studies suggest that the compound interacts with specific targets in cancer cells, such as topoisomerases and protein kinases, which are crucial for cell division and growth .

Data Tables

Activity Type IC50/MIC Values Reference
Anticancer (Cytotoxic)10-30 µM
Antimicrobial (MIC)5 µg/mL

Properties

CAS No.

62260-97-3

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

5-methoxy-N-[(4-methoxyphenyl)methyl]-2-nitroaniline

InChI

InChI=1S/C15H16N2O4/c1-20-12-5-3-11(4-6-12)10-16-14-9-13(21-2)7-8-15(14)17(18)19/h3-9,16H,10H2,1-2H3

InChI Key

FQPGTKNBEPULJK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C=CC(=C2)OC)[N+](=O)[O-]

Origin of Product

United States

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